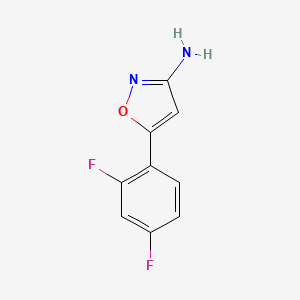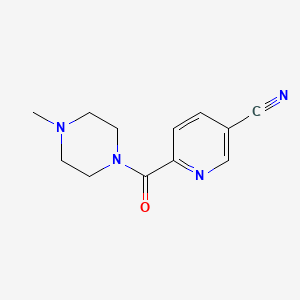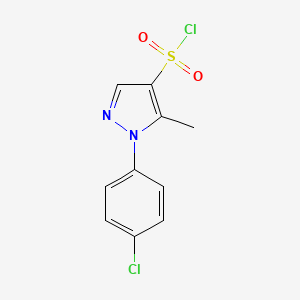
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CPMPC) is a sulfonyl chloride compound used in a variety of scientific research applications. It is used as a reagent in organic synthesis and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antiviral Activity
This compound has been explored for its potential antiviral properties. Research indicates that derivatives of this chemical structure may inhibit the replication of certain viruses. For instance, sulfonamide derivatives have shown some promise in anti-tobacco mosaic virus activity, suggesting potential agricultural applications for protecting crops against viral pathogens .
Anti-Allergic Applications
Studies have demonstrated that certain derivatives, particularly those related to piperazine, exhibit significant effects on allergic reactions, including allergic asthma and itching . This opens up avenues for the development of new anti-allergic medications that could potentially offer more potent activities than existing drugs like levocetirizine.
Material Science: High-Performance Polymers
In the field of material science, especially concerning high-performance polymers, aromatic polysulfones are of great interest. These polymers, which include sulfonic groups in their structure, are known for their thermal resistance and strength over a wide range of temperatures, making them suitable for use in demanding environments .
Environmental Science: Plant Growth Regulation
Compounds structurally related to “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” have been used as plant growth regulators. They mediate their effects by altering the levels of important plant hormones, which can lead to improved crop yield and quality, as well as enhanced stress tolerance against various environmental factors .
Biochemistry: Enzyme Inhibition
In biochemistry, the focus has been on the enzyme inhibition properties of triazole-related compounds. These inhibitors can affect pathways such as the isoprenoid pathway, which is crucial for the biosynthesis of various biomolecules. By modulating this pathway, it’s possible to influence the production of key hormones and secondary metabolites in plants .
Pharmacology: Drug Development
The pharmacological potential of compounds with a similar structure to “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” is vast. They have been incorporated into the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have shown promising activity against specific cancer cell lines, indicating their potential in oncology .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJTXRNNMBJNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
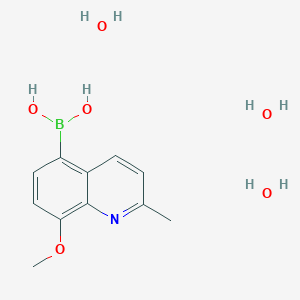
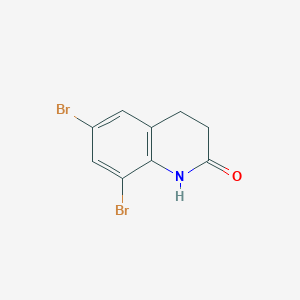
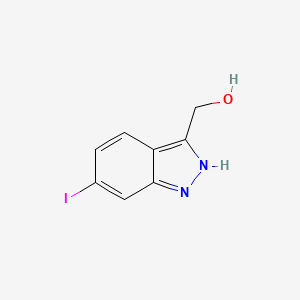
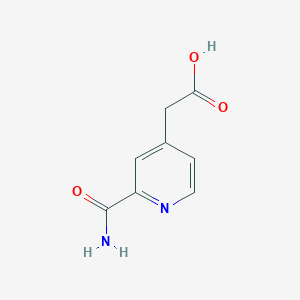
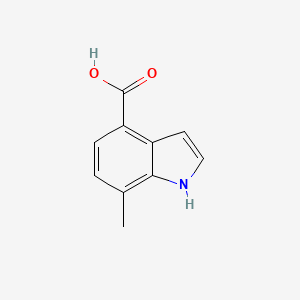

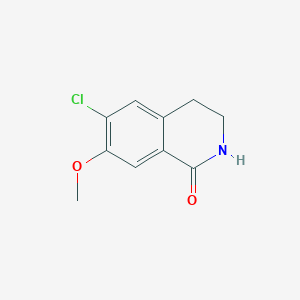
![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)
